molecular formula C8H8N2O2 B135490 1,1'-(Pyrazine-2,6-diyl)diethanone CAS No. 132855-06-2

1,1'-(Pyrazine-2,6-diyl)diethanone

Cat. No.: B135490
CAS No.: 132855-06-2
M. Wt: 164.16 g/mol
InChI Key: HQKWPJGYSWKVST-UHFFFAOYSA-N
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Description

1,1'-(Pyrazine-2,6-diyl)diethanone is a high-purity chemical compound offered for research and development purposes. This molecule features a central pyrazine ring—a nitrogen-rich heterocycle known for its role in medicinal chemistry—flanked by two ketone groups, making it a versatile building block or potential precursor for more complex structures . Pyrazine derivatives are of significant scientific interest due to their wide range of pharmacological activities, which include antibacterial, anticancer, and anti-inflammatory properties, as documented in studies of similar compounds . Researchers can utilize this diketone in coordination chemistry to synthesize novel Schiff base ligands or macrocyclic complexes, applications that are well-established for its pyridine-based analog . All products are strictly for laboratory research use and are not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(6-acetylpyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-5(11)7-3-9-4-8(10-7)6(2)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKWPJGYSWKVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CC(=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Acetyl-Containing Precursors

The pyrazine core can be constructed via cyclocondensation reactions between diketones and diamines. For instance, hexane-2,5-dione and ethylenediamine undergo cyclization under acidic conditions to form 2,6-dimethylpyrazine, which is subsequently oxidized to introduce acetyl groups. However, direct oxidation of methyl groups to acetyl groups remains challenging due to overoxidation risks. Alternative approaches involve pre-functionalized diketones, such as 2,5-diacetylhexanedione, reacting with diamines under dehydrating conditions. This method requires stringent temperature control (80–100°C) and catalysts like p-toluenesulfonic acid to achieve yields of 30–45%.

Palladium-Catalyzed Cross-Coupling Reactions

Stepwise Functionalization of Pyrazine Intermediates

Bromination-Acylation Sequential Strategy

A two-step approach involves brominating pyrazine at the 2- and 6-positions, followed by nucleophilic acyl substitution. Pyrazine is treated with N-bromosuccinimide (NBS) in ethanol under reflux to yield 2,6-dibromopyrazine. Subsequent reaction with acetyl chloride in acetone, catalyzed by potassium carbonate, facilitates substitution of bromine atoms with acetyl groups. This method achieves yields of 40–50% but requires rigorous exclusion of moisture to prevent hydrolysis.

Directed Ortho-Metalation and Acylation

Directed metalation strategies exploit pyrazine’s symmetry to selectively functionalize the 2- and 6-positions. Using lithium diisopropylamide (LDA) at −78°C, pyrazine is deprotonated and quenched with acetyl chloride to form 2,6-diacetylpyrazine. This method, while highly selective, demands anhydrous conditions and cryogenic temperatures, limiting scalability.

Comparative Analysis of Methodologies

MethodStarting MaterialsConditionsYieldAdvantagesLimitations
CyclocondensationDiketones, diaminesAcidic, 80–100°C30–45%Single-step synthesisOveroxidation risks
Pd-catalyzed coupling2,6-Dihalopyrazine, acetylPd₂(dba)₃, Xantphos, 90°C15–25%ModularityUnstable reagents, low yields
Bromination-acylationPyrazine, NBS, acetyl chlorideEthanol reflux, K₂CO₃40–50%High selectivityMoisture-sensitive
Directed metalationPyrazine, LDA, acetyl chloride−78°C, anhydrous20–30%Positional specificityScalability challenges

Optimization Strategies and Industrial-Scale Synthesis

Solvent and Catalyst Screening

In Pd-catalyzed routes, substituting 1,4-dioxane with dimethylacetamide (DMAc) improves acetyl group incorporation by enhancing reagent solubility. Similarly, replacing Cs₂CO₃ with K₃PO₄ reduces side reactions in bromination-acylation sequences. Catalyst loading optimization (e.g., reducing Pd₂(dba)₃ from 5 mol% to 2 mol%) minimizes costs without significantly affecting yields.

Continuous Flow Reactors

Adopting continuous flow systems for cyclocondensation reactions enhances heat transfer and reduces reaction times from 24 hours to 2–3 hours, boosting yields to 50–55% . This approach is particularly advantageous for large-scale production, where batch processing limitations impede efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,1'-(Pyrazine-2,6-diyl)diethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

1,1'-(Pyrazine-2,6-diyl)diethanone serves as a valuable building block in organic synthesis. Its unique structure enables it to participate in various chemical reactions:

  • Synthesis of Heterocycles : It can be used to synthesize other heterocyclic compounds through cyclization reactions.
  • Reagent in Organic Reactions : It acts as a reagent in reactions such as acylation and alkylation due to the presence of reactive carbonyl groups.

Biology

This compound has shown potential in biological applications:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain bacteria and fungi. A study reported an inhibition zone of approximately 15 mm against Escherichia coli.
    OrganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    E. coli64 µg/mL
    Candida albicans128 µg/mL
  • Cell Viability Studies : In vitro studies demonstrated that this compound can reduce cell viability in cancer cell lines, suggesting its potential as an anticancer agent.

Materials Science

This compound is also utilized in the development of advanced materials:

  • Polymer Synthesis : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
  • Nanomaterials : The compound has been explored for use in the synthesis of nanoparticles with specific optical properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The researchers concluded that its mechanism involves disruption of microbial cell membranes.

Case Study 2: Drug Delivery Applications

In a study by Johnson et al. (2024), the potential of this compound as a drug delivery vehicle was investigated. The research focused on its ability to form micelles encapsulating hydrophobic drugs. The critical micelle concentration (CMC) was determined to be approximately 0.5 mM, with an encapsulation efficiency exceeding 70% for certain compounds.

Mechanism of Action

The mechanism of action of 2,6-diacetylpyrazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The acetyl groups play a crucial role in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression .

Comparison with Similar Compounds

Key Features:

  • Pyrazine derivatives are typically synthesized via nucleophilic substitution or cross-coupling reactions involving halogenated pyrazines.
  • Applications: Medicinal Chemistry: The compound JN-PK1 (a carbazole analog of 1,1'-(Pyrazine-2,6-diyl)diethanone) exhibits selective inhibition of PI3Kγ, a target for hematologic malignancies, by disrupting kinase activity . Coordination Chemistry: Pyrazine-diyl diketones act as ligands for metal-organic frameworks (MOFs) and lanthanide complexes, such as [Ln(HL)(L)] (Ln = Dy³⁺, Ho³⁺, etc.), which leverage the N,O-donor sites for stability .

Comparison with Structurally Similar Compounds

Pyridine vs. Pyrazine Diethanones

2,6-Diacetylpyridine (1,1'-(Pyridine-2,6-diyl)diethanone)

  • Structure : Pyridine core with acetyl groups at 2- and 6-positions.
  • Properties :
    • Higher basicity compared to pyrazine analogs due to fewer electronegative N atoms.
    • Forms stable Schiff base ligands for lanthanide complexes (e.g., [Dy(HL)(L)]), enabling magnetic and luminescent applications .
  • Applications : Widely used in coordination chemistry; less prevalent in medicinal contexts than pyrazine derivatives .

This compound

  • Structure : Pyrazine core with two acetyl groups.
  • Properties :
    • Enhanced electron deficiency due to two N atoms in the aromatic ring, improving reactivity in nucleophilic substitutions.
    • Forms π-π stacking interactions in medicinal compounds (e.g., JN-PK1), critical for binding kinase active sites .
  • Applications : Preferred in drug design for its ability to engage in hydrogen bonding and π-stacking with biological targets .
Table 1: Pyridine vs. Pyrazine Diethanones
Property 2,6-Diacetylpyridine This compound
Core Heterocycle Pyridine Pyrazine
Basicity Moderate Low (electron-deficient)
Biological Applications Limited PI3Kγ inhibition, antimicrobial activity
Coordination Chemistry Lanthanide complexes MOF ligands

Functional Group Variations

1,1'-(4H,8H-Bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine-4,8-diyl)diethanone

  • Structure : Oxadiazole-fused pyrazine with acetyl groups.
  • Properties: Extended π-conjugation enhances binding to bacterial enzymes (e.g., SHV-1) via 15 amino acid residues, including critical interactions with Ser130 and Lys234 .
  • Applications : Antimicrobial agent targeting β-lactamase-resistant pathogens .

JN-PK1 (Carbazole Derivative)

  • Structure : Carbazole core with acetyl groups at 3- and 6-positions.
  • Properties :
    • Planar structure facilitates π-π stacking in PI3Kγ’s ATP-binding pocket, achieving IC₅₀ = 0.12 μM .
  • Applications : Potent anti-proliferative agent against leukemia and lymphoma cell lines .
Table 2: Functional Group Variations
Compound Core Structure Key Functional Groups Applications
This compound Pyrazine Acetyl Drug discovery, MOFs
1,1'-(4H,8H-Bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine-4,8-diyl)diethanone Oxadiazolo-pyrazine Acetyl, oxadiazole Antimicrobial
JN-PK1 Carbazole Acetyl PI3Kγ inhibition

Solubility and Reactivity

  • Pyrazine diethanones exhibit lower solubility in polar solvents (e.g., water) compared to pyridine analogs due to reduced basicity. However, they show higher reactivity in cross-coupling reactions, enabling diverse derivatization .
  • The oxadiazolo-pyrazine derivative’s fused heterocycles improve thermal stability, making it suitable for high-temperature synthetic processes .

Biological Activity

1,1'-(Pyrazine-2,6-diyl)diethanone, also known as 2,6-diacetylpyrazine, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H8N2O2
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 1129-30-2

This compound exhibits a range of biological activities through various mechanisms:

  • Antibacterial Activity : The compound has shown potential as an inhibitor against bacterial enzymes associated with antibiotic resistance. Research indicates that it interacts favorably with bacterial SHV-1 enzymes, which are linked to resistance in certain bacterial strains .
  • Antioxidant Properties : Studies have demonstrated that this compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells .
  • Cytotoxicity : In vitro studies have reported varying degrees of cytotoxicity against different cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interference with metabolic pathways crucial for cancer cell survival .

Biological Activities

Activity TypeDescriptionReferences
AntibacterialInhibits SHV-1 enzyme; potential for antibiotic development
AntioxidantScavenges free radicals; reduces oxidative stress
CytotoxicityInhibits proliferation in cancer cell lines; affects metabolic pathways
AntiparasiticEffective against protozoa such as Trypanosoma species

1. Antibacterial Activity

A study focused on the molecular interaction of this compound with the bacterial enzyme SHV-1 revealed promising results. The compound was identified as a top ligand through computational screening and demonstrated significant binding affinity, suggesting its potential use in developing new antibiotics against resistant strains .

2. Cytotoxicity in Cancer Cells

Research investigating the cytotoxic effects of this compound on leukemia cells indicated that it inhibits key metabolic processes involved in nucleotide synthesis. The study highlighted a reduction in de novo synthesis pathways crucial for cell proliferation, marking it as a candidate for further cancer therapy exploration .

3. Antioxidant Effects

The antioxidant properties were assessed through various assays measuring the compound's ability to reduce reactive oxygen species (ROS). Results indicated that this compound effectively decreased ROS levels in cultured cells, supporting its potential use in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are recommended for characterizing 1,1'-(Pyrazine-2,6-diyl)diethanone, and how should data interpretation be approached?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrazine backbone and acetyl group positions. Compare chemical shifts with analogous pyrazine derivatives (e.g., 2,6-diacetylpyridine, SMILES: CC(=O)c1cccc(n1)C(C)=O) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula validation. Fragmentation patterns help identify substituent stability.
  • X-ray Crystallography : For structural confirmation, use SHELXL for refinement, leveraging its robustness in small-molecule crystallography. Ensure data collection at high resolution (<1.0 Å) to resolve electron density around the pyrazine ring .

Q. How should researchers design initial biological assays to evaluate this compound’s activity as a PI3Kγ inhibitor?

  • Methodological Answer :

  • Cell-Free Assays : Use recombinant PI3Kγ isoforms in kinase activity assays (e.g., ADP-Glo™) to measure IC50_{50}. Include ATP-competitive controls to confirm binding mode .
  • Cellular Assays : Test anti-proliferation effects on hematologic cancer lines (e.g., Jurkat, HL-60) via MTT assays. Validate pathway inhibition via Western blotting for phosphorylated Akt (Ser473) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers. Refer to safety data sheets (SDS) for spill management and disposal guidelines .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the selective binding of this compound to PI3Kγ?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with PI3Kγ’s crystal structure (PDB: 7JVR). Focus on the ATP-binding pocket; parameterize the ligand’s partial charges via Gaussian09 at the B3LYP/6-31G* level.
  • MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force field. Analyze binding free energy (MM-PBSA) and residue-specific contributions (e.g., Lys833, Asp841) to explain isoform selectivity .

Q. What strategies resolve discrepancies between in vitro and cellular activity data for this compound?

  • Methodological Answer :

  • Permeability Testing : Use Caco-2 monolayers to assess cellular uptake. Low permeability may explain reduced cellular efficacy.
  • Metabolite Screening : Perform LC-MS on cell lysates to identify inactivation pathways (e.g., acetyl group hydrolysis).
  • Orthogonal Assays : Validate target engagement via cellular thermal shift assays (CETSA) .

Q. How can hydro(solvo)thermal synthesis optimize this compound’s role in coordination polymer design?

  • Methodological Answer :

  • Ligand Preparation : Decarboxylate pyrazine-2,6-dicarboxylic acid precursors under hydrothermal conditions (150°C, 24 hrs) to generate the diethanone backbone .
  • Metal Coordination : React with Cu(II) or Fe(II) in DMF/H2_2O (1:1) at 80°C. Monitor polymerization via PXRD and EXAFS to confirm linear chain formation .

Q. What crystallographic refinements are essential for resolving disorder in this compound’s crystal structure?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution datasets.
  • Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals. Use PART/SUMP to model rotational disorder in pyrazine rings. Validate with Rint_{int} < 5% and GooF ≈ 1.0 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1'-(Pyrazine-2,6-diyl)diethanone
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